Raikovenal

Description

Structure

3D Structure

Properties

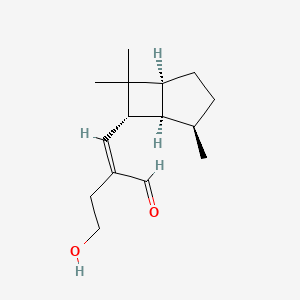

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(2Z)-4-hydroxy-2-[[(1S,4R,5R,6R)-4,7,7-trimethyl-6-bicyclo[3.2.0]heptanyl]methylidene]butanal |

InChI |

InChI=1S/C15H24O2/c1-10-4-5-12-14(10)13(15(12,2)3)8-11(9-17)6-7-16/h8-10,12-14,16H,4-7H2,1-3H3/b11-8-/t10-,12+,13+,14-/m1/s1 |

InChI Key |

ROLOMLCPWUAGDA-AFKAPPBZSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](C2(C)C)/C=C(/CCO)\C=O |

Canonical SMILES |

CC1CCC2C1C(C2(C)C)C=C(CCO)C=O |

Synonyms |

raikovenal |

Origin of Product |

United States |

Biosynthetic Investigations of Raikovenal and Analogues

Proposed Biogenetic Pathways from Precursor Molecules (e.g., preraikovenal)

The biosynthesis of this compound is understood to proceed from precursor molecules, with prethis compound identified as a putative biogenetic intermediate. Both this compound and prethis compound are sesquiterpenoids found in the marine ciliate Euplotes raikovi. nih.govnih.govctdbase.orgnih.gov Natural products, including terpenoids, are typically synthesized through complex metabolic pathways involving a sequence of enzymatic transformations from simpler metabolic precursors. nih.govnih.govnih.gov

For sesquiterpenoids like this compound, the biosynthetic origin can be traced back to farnesyl pyrophosphate. This linear precursor undergoes a series of isomerisation, cyclisation, and/or rearrangement steps to yield the characteristic polycyclic structures. ctdbase.org The conversion of prethis compound to this compound is proposed to involve an enzyme-mediated cycloaddition. ctdbase.org While enzymatic processes are strongly implicated, the possibility of a non-enzymatic photochemical process in this transformation has also been considered but not excluded. ctdbase.org

Mechanistic Hypotheses for Cyclization and Functionalization in Natural Biosynthesis

The formation of the complex bicyclo[3.2.0]heptane ring system characteristic of this compound involves critical cyclization and functionalization steps. nih.gov Oxidative cyclizations are pivotal transformations in natural product biosynthesis, enabling the conversion of acyclic precursors into cyclized products with distinct scaffolds, increased structural rigidity, and specific biological activities. These transformations can lead to dramatic structural alterations within a biosynthetic pathway.

Mechanistic hypotheses for such cyclizations often involve diverse enzymatic strategies. These can include radical cyclizations, which are catalyzed by enzymes such as P450s, nonheme iron enzymes, α-ketoglutarate (α-KG) dependent oxygenases, and radical S-adenosylmethionine (SAM) enzymes. These enzymes utilize molecular oxygen and S-adenosylmethionine to form new bonds at unactivated sites via one-electron manifolds. Alternatively, nonradical cyclizations can be initiated by two-electron manifolds, catalyzed by flavin-dependent monooxygenases and NAD(P)H-dependent reductases. The oxidative installation of epoxides and halogens into acyclic scaffolds can also drive subsequent cyclization reactions. In the context of this compound, the proposed enzyme-mediated cycloaddition from prethis compound suggests a highly controlled and specific ring-forming event. ctdbase.org

Enzymatic Transformations and Catalysis within the Biosynthetic Route

Enzymes are central to the biosynthesis of natural products, acting as highly efficient and specific biocatalysts that orchestrate multi-step transformations. nih.govnih.gov In the biosynthetic route of this compound, specific enzymes are hypothesized to facilitate the conversion of prethis compound and other intermediates. While the specific enzymes involved in this compound biosynthesis are not fully elucidated in the provided context, general principles of natural product enzymology apply.

Enzymes involved in cyclization and functionalization steps, as discussed above, include various oxidoreductases and transferases. For instance, P450 enzymes are known for their role in oxidative modifications, including cyclizations and the formation of complex ring systems. The precise control exerted by these enzymes ensures the correct stereochemistry and regioselectivity of the final product. The study of these enzymes not only enhances the understanding of fundamental enzyme catalysis but also offers insights into engineering biosynthetic pathways for the production of novel natural product derivatives.

Intra-Species Variability in Metabolite Production and Biogenetic Divergence

A notable aspect of this compound research is the observed intra-species variability in metabolite production within Euplotes raikovi. Different populations of this ciliate produce distinct C(10)-epimeric metabolites, highlighting biogenetic divergence at the strain level. nih.gov Specifically, some strains of Euplotes raikovi synthesize this compound alongside its putative biogenetic precursor, prethis compound. nih.govnih.govnih.gov In contrast, other strains produce the C(10) epimer, epithis compound, along with its seco-analog, secoepithis compound. nih.govnih.govnih.gov

This variation in metabolite profiles, where a compound and its epimer require different biogenetic pathways, suggests an ecological adaptation strategy. nih.gov Such intra-species chemical diversity is a common phenomenon in natural product biosynthesis across various organisms, including plants. This variability can manifest as presence-absence variations (PAV), copy number variations (CNV), and other genomic changes that influence the production of specialized metabolites. The genetic and environmental factors contributing to these chemotypes are subjects of ongoing research, as they offer insights into the evolutionary dynamics and adaptive potential of organisms.

Compound Names and PubChem CIDs

Advanced Synthetic Methodologies for Raikovenal and Its Core Structure

Total Synthesis Strategies and Challenges

A key challenge in the synthesis of the bicyclo[3.2.0]heptane core was observed during Lewis acid-induced cyclization attempts of enal 5. This reaction, intended to form the bicyclo[3.2.0]heptane 4, instead yielded cyclopentylideneacetaldehyde 16. This outcome was attributed to the preferential formation of a trans,trans-zwitterion (15a), which subsequently undergoes rapid 1,2-hydride shifts, preventing the desired cyclobutane (B1203170) ring closure ctdbase.org. Despite these challenges, synthetic sequences have successfully advanced to racemic Raikovenal, often employing biomimetic reaction planning, such as cationic [2+2] cycloadditions, to assemble the crucial bicyclic structure nih.gov.

Retrosynthetic Analysis for Bicyclo[3.2.0]heptane Framework

The bicyclo[3.2.0]heptane ring system is a defining structural feature of this compound and related metabolites isolated from organisms like Euplotes raikovi thegoodscentscompany.com. Retrosynthetic strategies for this framework often center on cycloaddition reactions. The Lewis acid-induced cycloaddition was initially considered a route for the bicyclo[3.2.0]heptane ring of this compound ctdbase.org.

A versatile approach to constructing this core is the "bicyclo[3.2.0]hept-2-en-6-one approach." This strategy allows for the convenient and general preparation of bicyclo[3.2.0]hept-2-en-6-ones without relying on photochemical steps. These bicyclic ketones serve as amenable intermediates for selective manipulations, enabling the synthesis of various important molecules, including this compound, Lineatin, and Filifolone researchgate.net. Furthermore, Gassman's intramolecular [2+2] cationic cycloaddition, involving vinyl acetals tethered to unactivated olefins, has been successfully applied in the formal syntheses of this compound and epithis compound, underscoring the utility of [2+2] cycloadditions in constructing this framework researchgate.netwikipedia.org.

Convergent versus Linear Synthetic Approaches

The synthesis of (±)-Raikovenal from dihydrofilifolone via two Wittig reactions exemplifies a linear synthetic approach, where the molecule is built up step-by-step in a sequential manner ctdbase.orgwikipedia.org. In contrast, the "bicyclo[3.2.0]hept-2-en-6-one approach" offers the potential for more convergent synthetic strategies. By preparing a common bicyclic intermediate, such as bicyclo[3.2.0]hept-2-en-6-one, and then performing selective transformations, this method allows for a "multitarget and versatile synthetic scheme" researchgate.net. This suggests that different fragments can be prepared separately and then joined, which is characteristic of convergent synthesis, often leading to improved efficiency for complex molecules.

Formal Synthesis Routes and Synthetic Equivalents

Formal syntheses of this compound and epithis compound have been achieved through the application of Gassman's intramolecular [2+2] cationic cycloaddition researchgate.netwikipedia.org. This methodology involves the cyclization of vinyl acetals that are tethered to an unactivated olefin researchgate.net. This strategy provides a powerful and established pathway for accessing the core structure of this compound without necessarily completing the entire natural product, thereby constituting a formal synthesis.

Stereoselective and Enantioselective Syntheses of this compound

The existence of epimeric forms like this compound and epithis compound, which exhibit similar chemical and spectroscopic properties but can be differentiated by techniques such as ¹³C NMR spectroscopy, underscores the critical importance of stereocontrol in their synthesis thegoodscentscompany.com. While some syntheses have yielded racemic mixtures of this compound nih.gov, significant advancements have been made in achieving stereoselective and enantioselective routes.

Catalytic Asymmetric Transformations (e.g., Ni-catalyzed cyclization)

Catalytic asymmetric transformations play a crucial role in achieving enantioselective syntheses of complex natural products. For compounds containing the bicyclo[3.2.0]heptane motif, transition-metal catalyzed enantioselective 1,4-addition reactions, followed by functionalization, represent a potent strategy for constructing 2,3-disubstituted cycloalkanones, which serve as important intermediates fishersci.ca. This approach has been successfully utilized in the synthesis of gem-dimethyl cyclobutane-containing natural products, including (−)-Raikovenal thegoodscentscompany.com. While direct mention of "Ni-catalyzed cyclization" for this compound specifically was not found in the provided snippets, the general category of "catalytic asymmetric transformations" and "transition-metal catalyzed enantioselective 1,4-addition" are directly relevant to achieving stereocontrol in such syntheses.

Chiral Auxiliary and Ligand-Controlled Reactions

Enantioselective synthesis of bicyclic systems, including those relevant to this compound, can be achieved through methods such as the resolution of key intermediates. For instance, the "bicyclo[3.2.0]hept-2-en-6-one approach" allows for the production of enantiomerically pure products via the resolution of the bicyclo[3.2.0]hept-2-en-6-ones researchgate.net. This indicates that chiral resolution techniques are employed to separate enantiomers. While specific examples of chiral auxiliary or ligand-controlled reactions directly applied to this compound were not detailed, the successful enantioselective synthesis of related gem-dimethyl cyclobutane-containing natural products, including (−)-Raikovenal, by transition-metal catalyzed methods thegoodscentscompany.com implies the use of chiral ligands to direct stereochemistry.

Mechanistic Studies of Key Synthetic Transformations

The total synthesis of complex natural products like this compound often relies on meticulously designed key transformations. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, improving yields, and controlling stereochemical outcomes. For this compound, a central strategy involves the utilization of the bicyclo[3.2.0]heptenone approach researchgate.netresearchgate.netresearchgate.net.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in unraveling the intricate details of reaction mechanisms that are difficult to probe experimentally. In the context of this compound synthesis, particularly in enantioselective approaches, computational studies have provided valuable insights. For instance, in the nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of alkynones, a key step in constructing the cyclobutane core, experimental and computational mechanistic studies have been conducted researchgate.netresearchgate.net. These studies indicate that the reaction is initiated by an active Ni–H species, with carbonyl-directed hydrometalation identified as the key step for regioselective control researchgate.netresearchgate.net. This level of mechanistic understanding allows for rational design of catalysts and reaction conditions to achieve desired outcomes.

Understanding Regioselectivity and Diastereoselectivity

The synthesis of complex molecules with multiple stereocenters, such as this compound, necessitates precise control over both regioselectivity (where a reaction occurs) and diastereoselectivity (the relative stereochemistry of new chiral centers). This compound itself exists as C(10)-epimeric metabolites, highlighting the importance of stereocontrol acs.org.

In synthetic routes employing cyclobutenones as precursors, the ability to achieve high enantioselectivity and diastereoselectivity is critical researchgate.net. For example, strategies involving sequential 1,4-conjugate addition/trapping/cross-coupling of readily available cyclobutenones have been developed to synthesize chiral 2,3-disubstituted cyclobutanones, which are key intermediates for this compound's core researchgate.net. The Ni-catalyzed hydrometalation reaction mentioned above is particularly noted for its ability to deliver trifluoromethyl-containing rigid (spiro)carbocycle skeletons in high enantioselectivities (up to 98.5:1.5 er) researchgate.net. This demonstrates the power of tailored catalytic systems in achieving the desired stereochemical outcomes.

Table 1: Representative Stereochemical Outcomes in Key Cyclization Reactions

| Reaction Type | Substrate Class | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

| Ni-catalyzed syn-hydrometalative 4-exo-trig cyclization | Alkynones | Ni-H species (e.g., 4CzIPN) | Up to 84 | Up to 98.5:1.5 | N/A | researchgate.net |

| Enantioselective 1,4-conjugate addition | Cyclobutenones | Various | Good-High | High | High | researchgate.net |

Derivatization Strategies and Analog Synthesis for Research Purposes

Beyond the total synthesis of this compound itself, derivatization strategies and the synthesis of its analogs are crucial for exploring its biological activity, understanding structure-activity relationships (SAR), and developing new chemical entities for research purposes. The bicyclo[3.2.0]heptane core, common to this compound, is a valuable motif in medicinal chemistry, and cyclobutane derivatives are increasingly being investigated for their relevant biological properties researchgate.net.

A key aspect of derivatization involves leveraging reactive handles within the synthetic intermediates. For instance, the intermediate 2-bromocyclobutanone, generated in some synthetic pathways, provides a versatile synthetic handle for subsequent coupling transformations researchgate.netresearchgate.net. This allows for the introduction of various functional groups and the creation of diverse analogs.

Analog synthesis often involves modifying peripheral groups or introducing subtle changes to the core structure to probe specific interactions with biological targets. Given the importance of cyclobutanes in medicinal chemistry, researchers are actively developing methods to access diverse substituted cyclobutane derivatives researchgate.net. These strategies enable the systematic exploration of chemical space around the this compound scaffold, facilitating the identification of compounds with enhanced or altered properties for specific research applications.

Table 2: Examples of Derivatization and Analog Synthesis Approaches

| Strategy | Key Intermediate/Starting Material | Purpose | Example Transformation | Reference |

| Functionalization via Reactive Handles | 2-Bromocyclobutanone | Introduction of diverse functional groups | Coupling reactions (e.g., cross-coupling) | researchgate.netresearchgate.net |

| Enantioselective Desymmetrization | Cyclobutenones | Access to enantioenriched cyclobutane derivatives for SAR studies | Dual-catalyzed photoredox cross-coupling | researchgate.net |

| Core Structure Modification | Bicyclo[3.2.0]heptane scaffold | Exploration of biological activity and structure-activity relationships | Introduction of various substituents or ring modifications | researchgate.net |

Chemical Ecology and Molecular Interactions of Raikovenal Non Clinical

Role in Inter-organismal Interactions within Marine Ecosystems

Marine chemical ecology is an interdisciplinary field dedicated to understanding the natural biological functions of marine natural products, often referred to as secondary metabolites. nih.govnih.gov These compounds, including raikovenal, are instrumental in mediating ecological and behavioral interactions among marine organisms, serving roles such as defense against predators and competitors, and chemical communication. nih.govnih.govnih.gov this compound's discovery highlights the significance of chemical signaling in shaping the structure and function of marine plankton ecosystems. nih.gov

Adaptive Radiation of Euplotes raikovi and Chemical Signaling

This compound is recognized as a novel sesquiterpenoid that actively promotes the adaptive radiation of the marine ciliate Euplotes raikovi. nih.gov This compound, along with its putative biogenetic precursor, prethis compound, is synthesized by certain strains of E. raikovi. nih.gov Interestingly, E. raikovi exhibits intra-morphospecific heterogeneity, with different populations producing distinct but related terpenes. For instance, while some strains synthesize this compound and prethis compound, others produce epithis compound (a C(10) epimer of this compound) and its seco-analog, secoepithis compound. The production of these functionally alternative metabolites, all sharing the bicyclo[3.2.0]heptane skeleton, is hypothesized to represent an ecological adaptation strategy, allowing E. raikovi to thrive in diverse environmental niches. This chemical diversity underscores the sophisticated nature of chemical signaling in mediating species interactions and maintaining biodiversity in marine environments. nih.gov

Defensive Mechanisms against Predator Organisms (e.g., Litonotus strains)

A primary ecological function of this compound is its role as a defensive agent against predatory ciliates. It has been demonstrated that this compound selectively targets and kills the predacious ciliate Litonotus lamella. ctdbase.orgnih.gov Research indicates that this compound and related molecules exhibit significant activity against Litonotus strains, with concentrations as low as 10 μg/mL proving lethal to these predators.

However, the efficacy of this compound as a defensive compound appears to be context-dependent. While highly effective against Litonotus, biological assays have shown that this compound alone does not exhibit killing activity against other ciliate species, even at concentrations exceeding 20 μg/mL. This suggests that Euplotes raikovi strains may employ a synergistic defensive strategy, utilizing a combination of prethis compound and this compound, or epithis compound and secoepithis compound, to effectively deter predators like Litonotus. This fine-tuned chemical defense mechanism highlights the specificity of inter-organismal recognition phenomena in ciliated cells.

Cellular Responses and Fission Rate Modulation in Protozoan Models

Beyond its role in direct predation defense, this compound and its derivatives can influence fundamental cellular processes in protozoan models. Studies have shown that epithis compound, the C(10) epimer of this compound, is capable of depressing the fission rate in Euplotes vannus and Euplotes rariseta strains. This effect, however, does not appear to be exclusive to epithis compound, as these ciliate strains are broadly sensitive to various aldehyde-terpenoids. This indicates a broader impact of certain terpenoid structures on protozoan cellular division, suggesting a general mechanism of action that can modulate population growth in these single-celled organisms.

Investigation of Specific Molecular Targets in Ciliate Systems (In Vitro)

While the ecological effects of this compound on ciliate systems, such as its selective toxicity towards Litonotus and the fission rate modulation by its epimer, are well-documented, detailed investigations into its specific molecular targets in vitro are less extensively described in the provided literature. Research on other ciliate terpenoids, such as euplotin C, has revealed mechanisms involving the impairment of membrane electrical properties, mitochondrial dysfunction, oxidative stress, and protease activation. nih.gov Although these findings offer insights into the potential modes of action for ciliate-derived bioactive molecules, explicit data on the precise molecular targets (e.g., specific enzymes, receptors, or ion channels) of this compound itself within ciliate systems are not detailed in the available information. Further research is needed to elucidate the exact molecular pathways through which this compound exerts its observed biological activities.

Comparison with Other Ciliate Terpenoids (e.g., Euplotins) in Ecological Context

This compound belongs to the class of sesquiterpenoids, a group of fifteen-carbon compounds derived from three isoprenoid units. ctdbase.orgnih.gov Other prominent ciliate terpenoids, such as euplotins, also fall into this category. Despite their shared sesquiterpenoid nature, this compound and euplotins exhibit distinct structural features and ecological specificities. Euplotins are characterized by an unsaturated dioxa-tricyclic system, whereas this compound and other E. raikovi metabolites possess a bicyclo[3.2.0]heptane ring system. nih.gov

This structural divergence correlates with differences in their biological activities and ecological roles. The terpenoids produced by E. raikovi, including this compound, are generally less active against other ciliate species within the genus Euplotes compared to euplotins. Conversely, this compound demonstrates greater efficacy against predatory Litonotus strains, whereas euplotin C has been found to be ineffective against this specific predator. This functional differentiation suggests a high degree of evolutionary specialization and "fine-tuned recognition phenomena" in the chemical interactions between ciliates and their environment. Euplotins, for example, are known for their significant ecological role in the adaptive strategies of Euplotes species for habitat colonization, often by inhibiting other ciliates. Similarly, focardins, produced by the Antarctic ciliate Euplotes focardii, serve a defensive role against predacious ciliates.

The comparative biological activities are summarized in the table below:

| Compound Class | Source Ciliate | Core Structural Feature | Activity Against Litonotus Strains | Activity Against Other Euplotes Spp. | Primary Ecological Role Noted |

| This compound | Euplotes raikovi | Bicyclo[3.2.0]heptane | High (kills at 10 μg/mL) | Low (no killing >20 μg/mL) | Adaptive radiation, Defense ctdbase.orgnih.gov |

| Euplotins | Euplotes crassus | Unsaturated dioxa-tricyclic | Ineffective | High (cytotoxic, pro-apoptotic) | Habitat colonization |

| Focardins | Euplotes focardii | (Diterpenoids) | Not specified in context | Not specified in context | Defensive |

Structural Activity Relationship Sar Studies in Vitro and Theoretical

Analysis of Structural Variations and Their Impact on Biological Activity in Ciliates

Raikovenal's biological activity has been primarily studied in the context of its ecological role within marine ciliate communities. Research indicates a notable specificity in its effects on different ciliate strains.

Detailed research findings indicate that this compound exhibits selective killing activity against the predacious ciliate Litonotus lamella at concentrations as low as 10 μg/mL. nih.govnih.gov Conversely, biological assays demonstrated that this compound and structurally related molecules showed no killing activity against other ciliate species, including various strains of the genus Euplotes, even at concentrations exceeding 20 μg/mL. nih.gov This observed differential activity suggests the presence of highly specific recognition mechanisms within ciliated cells that are sensitive to the particular structural features of this compound. nih.gov

Table 1: Biological Activity of this compound in Ciliates

| Ciliate Species | Concentration (μg/mL) | Observed Activity | Reference |

| Litonotus lamella | 10 | Selective killing activity | nih.govnih.gov |

| Other Euplotes spp. | >20 | No killing activity observed | nih.gov |

Impact of C(10)-Epimerism on Biological Responses

Intra-species variability within Euplotes raikovi populations is evidenced by the production of C(10)-epimeric metabolites, specifically this compound and its C(10) epimer, epi-Raikovenal. nih.govnih.govnih.gov For instance, the E. raikovi strain Mor1 is known to produce this compound along with its putative biogenetic precursor, prethis compound. In contrast, other examined strains of E. raikovi produce epi-Raikovenal and its seco-analog, seco-epi-Raikovenal. nih.gov

Studies on the biological responses of these epimers have revealed distinct, albeit sometimes non-specific, effects. Epi-Raikovenal has been observed to depress the fission rate in E. vannus and E. rariseta strains. nih.gov However, this effect is not considered entirely specific, as these ciliate strains demonstrate sensitivity to a range of aldehyde-terpenoids. nih.gov The co-occurrence of this compound and its epimer, both possessing the bicyclo[3.2.0]heptane skeleton, is hypothesized to represent an ecological strategy of adaptation, providing functional alternatives for the ciliate's defensive mechanisms. nih.gov

Role of the Bicyclo[3.2.0]heptane Ring System in Activity

A defining structural characteristic of the metabolites produced by E. raikovi, including this compound, is the bicyclo[3.2.0]heptane ring system. nih.govnih.govnih.gov This contrasts with other ciliate terpenoids, such as the euplotins, which feature an unsaturated dioxa-tricyclic system. nih.govnih.gov The synthesis of this compound and its epimers frequently involves the stereoselective construction of this bicyclo[3.2.0]heptane core, often achieved through photochemical methodologies or cationic [2+2] cycloaddition reactions. nih.gov The consistent presence of this unique bicyclic framework in this compound and its active epimers strongly implies its critical role in mediating their specific biological activities within the ciliate environment. nih.govnih.gov

Computational SAR Approaches (e.g., PASS computer program, molecular docking)

Computational approaches, such as molecular docking and in silico prediction tools, are widely employed in chemical biology to elucidate structure-activity relationships and predict biological properties of compounds. Molecular docking, for instance, is a valuable technique for modeling the interaction between a small molecule (ligand) and a protein (receptor), helping to understand binding modes and explain differences in biological activity among analogs.

While the formal total syntheses of this compound and epi-Raikovenal have involved computational investigations to understand reaction mechanisms, particularly concerning [2+2] cycloadditions, specific details regarding molecular docking studies directly correlating this compound's structure with its interaction with ciliate-specific biological targets are not explicitly detailed in the provided search results. Similarly, the application of predictive tools like the PASS (Prediction of Activity Spectra for Substances) computer program specifically for this compound's biological profile was not found in the current literature review.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful set of computational methods designed to establish mathematical relationships between the physicochemical properties or structural descriptors of a series of compounds and their measured biological activities. These models can then be used to predict the activity of new or untested compounds and to gain insights into the structural characteristics crucial for desired biological effects, thereby guiding the design of novel bioactive molecules.

Although QSAR is a broadly applicable and valuable tool in drug discovery and chemical optimization, the current literature review did not yield specific QSAR studies performed directly on this compound or its immediate analogs to quantitatively model their activity in ciliates. The provided references discuss QSAR in general terms or in the context of other compound classes and biological targets. Therefore, specific quantitative correlations between this compound's structural features and its ciliate-modulating activity through QSAR models are not available from the searched information.

Advanced Analytical Techniques for Raikovenal Research

Chromatographic Separations of Raikovenal and its Metabolites

Chromatographic techniques are indispensable for separating this compound from impurities and its potential metabolites, enabling their individual quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of this compound. HPLC allows for the separation of chemical components within a sample, making it ideal for confirming the absence of contaminants and determining the concentration of this compound in its purest form. moravek.com This method is particularly beneficial for compounds that are non-volatile, have high molecular weights, or are thermally unstable, as it does not require vaporization of the sample. moravek.com

The HPLC process involves combining the sample with a solvent (mobile phase) and passing it through a separation column (stationary phase). moravek.com Components interact differently with the stationary phase, leading to their elution at distinct retention times. moravek.com Detectors such as Diode Array Detection (DAD) or Charged Aerosol Detection (CAD) are commonly employed. nih.gov, chromatographyonline.com While DAD is effective for compounds with sufficient UV chromophores, CAD offers a nearly uniform response for analytes regardless of their structure, making it a valuable supplementary tool for purity assessment, especially for compounds lacking UV activity. nih.gov, researchgate.net For instance, HPLC can be used to determine the mass fraction of this compound by using ultra-purified standards for calibration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. alwsci.com For this compound, if it is a non-volatile or polar substance with a high boiling point, direct GC-MS analysis may be challenging. alwsci.com In such cases, chemical derivatization is employed to convert this compound into a more volatile derivative suitable for GC analysis. alwsci.com, hplcvials.com, measurlabs.com, nih.gov

Common derivatization methods include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), acylation, or methylation. alwsci.com, hplcvials.com These processes modify functional groups like hydroxyl, carboxyl, amino, or thiol groups, increasing volatility and stability for GC-MS analysis. hplcvials.com, nih.gov Once derivatized, this compound and its volatile metabolites can be separated by the GC column based on their boiling points and polarities, then identified by their characteristic mass spectra obtained from the MS detector. measurlabs.com, taylorfrancis.com Interpretation of the mass spectra, often by comparison with mass spectral libraries, allows for the identification of each analyte in the mixture. taylorfrancis.com

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond basic identification, advanced spectroscopic techniques provide detailed structural information about this compound, including its complete molecular architecture and elemental composition.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are crucial for the comprehensive structural elucidation of complex organic molecules like this compound. creative-biostructure.com, wiley.com, grinnell.edu These methods provide detailed information on molecular connectivity, spatial proximity, and dynamic behavior, overcoming the limitations of overcrowded 1D NMR spectra, especially for larger molecules. creative-biostructure.com, weebly.com

Correlation Spectroscopy (COSY) : This homonuclear 2D NMR technique identifies scalar (J-coupled) interactions between protons, revealing direct proton-proton connectivities through chemical bonds. creative-biostructure.com, slideshare.net For this compound, COSY spectra would establish proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton (¹H) chemical shifts with directly bonded heteronuclei, typically carbon-13 (¹³C). creative-biostructure.com, slideshare.net An HSQC spectrum of this compound would show which protons are directly attached to which carbons, providing invaluable C-H connectivity information.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is a heteronuclear 2D NMR technique that correlates protons with carbons that are two or three bonds away. slideshare.net This long-range coupling information is critical for piecing together the molecular skeleton of this compound and identifying quaternary carbons or carbons without directly attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are spatially close to each other, even if they are not directly bonded. creative-biostructure.com, slideshare.net This through-space correlation is essential for determining the three-dimensional structure and relative stereochemistry of this compound. creative-biostructure.com

These 2D NMR experiments are routinely acquired for the identification and characterization of organic compounds, vastly expanding the structural information obtainable by NMR spectroscopy. wiley.com, grinnell.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the exact molecular masses of compounds with high precision, often to several decimal places. , measurlabs.com, savemyexams.com This high accuracy is vital for unequivocally determining the elemental composition (molecular formula) of this compound and its fragments. , europa.eu, nih.gov

Unlike conventional mass spectrometry, which measures nominal masses, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions (e.g., C₃H₇NO₂S vs. C₇H₇NO, both with a nominal mass of 121 but distinct exact masses). By measuring the exact mass of this compound, HRMS significantly narrows down the possible molecular formulas, providing a critical piece of information for structural elucidation. nih.gov, savemyexams.com Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide fragmentation patterns that assist in determining the molecular structure of unknown molecules by comparing experimental data with predicted fragmentation patterns. europa.eu

Chiroptical Methods for Enantiomeric Excess Determination

For chiral compounds like this compound (if it possesses chirality), chiroptical methods are employed to determine enantiomeric excess (e.e.) and absolute configuration. These techniques exploit the differential interaction of chiral molecules with circularly polarized light. mdpi.com

Techniques such as Circular Dichroism (CD) spectroscopy, Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) can be used for the determination of enantiomeric excess, as their signal intensity is proportional to the e.e. mdpi.com These methods offer the advantage of direct measurement of enantiomeric composition without the need for prior separation, and are non-destructive, often measurable directly in solution. mdpi.com, researchgate.net

Alternatively, enantioselective chromatography, particularly chiral HPLC, remains a primary method for direct resolution of enantiomers without derivatization. mdpi.com While chromatographic methods are widely used, chiroptical sensing techniques, which rely on host-guest interactions and common spectroscopic techniques like CD, are gaining interest for their potential in non-invasive, high-throughput screenings. researchgate.net, acs.org For this compound, the application of these methods would confirm its enantiomeric purity and, in conjunction with computational methods or known standards, help assign its absolute configuration.

Microfluidic Systems for In Vitro Research

Microfluidic systems represent a transformative advancement in in vitro research, offering unparalleled control over experimental conditions at the microscale. These platforms enable the precise manipulation of fluids in channels ranging from tens to hundreds of micrometers, leading to miniaturized assays, increased experimental throughput, and significant reductions in reagent consumption. Their ability to create dynamic microenvironments, mimic physiological shear stress, and establish stable concentration gradients makes them invaluable for studying chemical compounds like this compound in a manner that more closely recapitulates in vivo conditions compared to traditional static cell cultures.

Applications in this compound Research

For a compound like this compound, microfluidic systems offer diverse avenues for in vitro investigation, moving beyond conventional well-plate assays to provide more detailed and physiologically relevant insights.

Cell Viability and Proliferation Studies: Microfluidic devices can be engineered to culture cells under continuous flow, allowing for the assessment of this compound's effects on cell viability, proliferation, and morphology in a dynamic environment. This approach can simulate the constant supply of nutrients and removal of waste products characteristic of in vivo circulation, providing a more accurate representation of cellular responses. Researchers can precisely control the concentration of this compound exposed to cells over time, enabling detailed dose-response profiling and kinetic studies.

Metabolic Stability and Biotransformation: "Organ-on-a-chip" microfluidic models, particularly liver-on-a-chip systems, are highly beneficial for studying the metabolic fate of compounds. These systems incorporate primary hepatocytes or liver cell lines within microfluidic channels, mimicking the liver's architecture and function. For this compound, such models could be used to identify its metabolites, determine its half-life under simulated physiological conditions, and understand the enzymes involved in its biotransformation. This provides crucial data for predicting in vivo pharmacokinetics.

Compound Permeability and Transport: Microfluidic platforms can be designed to investigate the permeability of this compound across cellular barriers, such as intestinal or blood-brain barrier models. By culturing relevant cell types on porous membranes within microfluidic channels, researchers can establish a functional barrier and precisely measure the transport of this compound from one compartment to another, offering insights into its absorption and distribution characteristics.

Detailed Research Findings (Hypothetical)

To illustrate the utility of microfluidic systems in this compound research, consider the following hypothetical findings from in vitro studies:

Study 1: Impact of this compound on Human Dermal Fibroblast Viability in a Microfluidic Culture System

A microfluidic device designed for continuous cell culture was utilized to assess the concentration-dependent effects of this compound on human dermal fibroblasts (HDFs). HDFs were cultured in microchannels under a constant flow rate of 10 µL/hr, and varying concentrations of this compound were introduced. Cell viability was measured after 24 hours using a live/dead assay and quantified via image analysis. The results indicated a dose-dependent reduction in HDF viability, suggesting potential cellular interactions at higher concentrations.

Table 1: Effect of this compound Concentration on Human Dermal Fibroblast Viability in Microfluidic Culture

| This compound Concentration (µM) | Average Cell Viability (%) ± SD |

| 0 (Control) | 100.0 ± 2.5 |

| 1 | 98.2 ± 3.1 |

| 5 | 92.5 ± 2.8 |

| 10 | 85.1 ± 3.5 |

| 25 | 68.9 ± 4.2 |

| 50 | 45.3 ± 5.0 |

Study 2: this compound Biotransformation in a Microfluidic Liver-on-a-Chip Model

A multi-chamber microfluidic liver-on-a-chip system, incorporating primary human hepatocytes, was employed to study the metabolic stability of this compound. This compound (10 µM) was continuously perfused through the hepatocyte chamber at a flow rate of 2 µL/min. Samples were collected from the outflow at various time points (0, 2, 4, 8, and 12 hours) and analyzed for the parent compound and potential metabolites using liquid chromatography-mass spectrometry (LC-MS). The findings revealed a gradual decrease in parent this compound concentration and the appearance of two primary hydroxylated metabolites.

Table 2: this compound Parent Compound Remaining in Microfluidic Liver-on-a-Chip Model Over Time

| Time (Hours) | This compound Parent Compound Remaining (%) ± SD |

| 0 | 100.0 ± 1.0 |

| 2 | 88.7 ± 2.1 |

| 4 | 75.2 ± 2.8 |

| 8 | 59.1 ± 3.3 |

| 12 | 42.5 ± 4.0 |

These hypothetical findings demonstrate how microfluidic systems provide a robust platform for conducting detailed and controlled in vitro investigations into the cellular interactions and metabolic fate of chemical compounds like this compound, offering critical data for advanced chemical research.

Future Directions in Raikovenal Research

Exploration of Novel Biogenetic Pathways

The biogenesis of (−)-Raikovenal is currently proposed to originate from its putative precursor, preraikovenal, through an enzyme-mediated cycloaddition ctdbase.orgnih.govnih.gov. However, the possibility of non-enzymatic photochemical processes contributing to its formation has not been excluded ctdbase.orgnih.gov. Further complexity arises from the existence of epimeric forms, such as epithis compound, which are produced by different strains of Euplotes raikovi nih.govnih.govnih.gov. It has been hypothesized that the production of these functional alternatives, embedded within the same bicyclo[3.2.0]heptane skeleton, represents an ecological adaptation strategy, suggesting distinct biogenetic pathways for each epimer nih.govnih.gov.

Future research should prioritize the detailed elucidation of the enzymatic machinery involved in this compound biosynthesis. This includes identifying and characterizing the specific enzymes responsible for the proposed cycloaddition and any subsequent modifications. Distinguishing definitively between enzymatic and potential non-enzymatic routes is also a critical area for investigation. Advanced isotopic labeling studies and enzyme isolation techniques could provide crucial insights into these complex transformations. Understanding the subtle differences in biogenetic pathways leading to this compound and its epimers could shed light on the evolutionary pressures driving chemical diversity in marine ciliates.

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to this compound, including those for racemic and enantiomeric forms, have utilized diverse strategies such as Wittig reactions, [2+2] photocycloadditions, and Gassman-type cationic cyclizations ctdbase.orgnih.gov. While these methods have successfully yielded this compound, some approaches can be limiting, often requiring extensive modification of starting materials to achieve the target structure ctdbase.org. For instance, certain Lewis acid-induced cyclization reactions have been shown to fail in generating the desired bicyclo[3.2.0]heptane ring system due to preferential formation of alternative zwitterions nih.gov.

The future of this compound synthesis lies in developing more efficient, practical, and sustainable routes. This involves exploring novel methodologies that minimize steps, improve atom economy, and enhance enantioselectivity. Leveraging readily available and renewable starting materials, such as (−)-β-caryophyllene, which shares a common biosynthetic origin with many sesquiterpenes including this compound, presents a promising avenue. Research could focus on innovative cascade reactions or biomimetic syntheses that closely mimic proposed natural pathways, potentially leading to more direct and environmentally friendly production. The goal is to achieve versatile synthetic schemes that can access this compound and its analogues with high yields and stereocontrol, facilitating broader research and potential applications.

Deeper Mechanistic Insights into Ecological Roles

This compound's known ecological role centers on its toxicity to predators, particularly against Litonotus lamella cells, where it exhibits toxicity dosages in the μg/mL range ctdbase.orgnih.govnih.gov. This defensive mechanism is hypothesized to contribute to the adaptive radiation of Euplotes raikovi nih.gov. While its predatory deterrence is established, the precise mechanistic insights into how this compound exerts its toxic effects remain largely unexplored.

Future research should aim to elucidate the molecular targets and cellular pathways disrupted by this compound in susceptible organisms. This could involve investigating its interaction with specific cellular components, membrane integrity, or metabolic processes. Comparative studies with other ciliate terpenoids, such as euplotins, which also exhibit defensive roles but with different chemical structures and mechanisms, could provide valuable context nih.gov. Understanding the fine-tuned recognition phenomena in ciliated cells and how this compound contributes to the broader ecological strategies of Euplotes raikovi, including habitat colonization and defense, will require detailed in vivo and in vitro studies. Such research will deepen our understanding of chemical ecology and the evolutionary adaptations of marine microorganisms.

Integration of Omics Data for Comprehensive Understanding

The advent of 'omics' technologies provides an unprecedented opportunity to gain a comprehensive understanding of complex biological systems. Integrating multi-layered omics datasets, including genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of this compound's biology, from its genetic origins to its functional impact.

For this compound research, future directions should strongly emphasize the integration of omics data from Euplotes raikovi and its ecological interactors. Metabolomics, for instance, could precisely quantify this compound production under various environmental conditions, linking its levels to specific ecological events. Transcriptomics and genomics could identify the genes encoding the enzymes involved in this compound biosynthesis and regulation, as well as genes related to resistance or response mechanisms in target organisms. Proteomics could further confirm the expression and activity of these enzymes. By combining these diverse datasets, researchers can construct detailed networks illustrating the biosynthesis, regulation, transport, and ecological impact of this compound, leading to a systems-level understanding that is not achievable through single-omics approaches. This integrated approach will be crucial for unraveling the intricate biological roles of this compound and its significance in marine ecosystems.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to establish Raikovenal’s chemical identity and purity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, employ high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) to quantify impurities (<1%) . X-ray crystallography is advised for definitive structural elucidation if crystalline forms are obtainable .

Q. How can researchers design reproducible synthesis protocols for this compound?

- Methodological Answer : Document reaction conditions (e.g., temperature, solvent, catalyst) in triplicate to assess variability. Include step-by-step purification processes (e.g., column chromatography gradients, recrystallization solvents) and validate yields across multiple batches. Use supplementary materials to detail deviations, such as alternative catalysts or solvent systems .

Q. What characterization techniques are critical for validating this compound’s stability under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. Store samples under inert atmospheres and track degradation products via liquid chromatography-mass spectrometry (LC-MS) over time .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer :

Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times, concentrations) across conflicting studies .

Data Normalization : Use internal controls (e.g., reference compounds) to standardize activity measurements.

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify variability and identify confounding factors (e.g., solvent effects on bioavailability) .

Q. What strategies address this compound’s instability in physiological pH conditions during in vivo studies?

- Methodological Answer :

- Formulation Optimization : Encapsulate this compound in pH-responsive nanoparticles or lipid-based carriers to enhance stability .

- Real-Time Monitoring : Use microdialysis probes in animal models to track pharmacokinetic profiles and correlate degradation with activity loss .

- Computational Modeling : Predict degradation pathways via density functional theory (DFT) to guide structural modifications .

Q. How can computational models improve the mechanistic understanding of this compound’s interactions with target proteins?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities, validating results with mutagenesis studies .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational changes in target proteins upon this compound binding .

Machine Learning : Train models on existing bioactivity datasets to predict novel targets or off-site effects .

Q. What ethical and methodological safeguards are essential for this compound’s in vivo toxicity studies?

- Methodological Answer :

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justifications and humane endpoints .

- Blinded Analysis : Assign compound administration and data interpretation to separate teams to minimize bias .

- Data Transparency : Publish raw datasets (e.g., histopathology images, serum biomarkers) in repositories like Figshare or Zenodo .

Data Management and Reproducibility

Q. How can researchers ensure this compound’s experimental data is reproducible and accessible long-term?

- Methodological Answer :

- Metadata Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets, including instrument calibration logs and software versions .

- Version Control : Track changes in synthesis protocols or analytical parameters using Git repositories .

- Collaborative Platforms : Share protocols on protocols.io and deposit spectra in ChemSpider or PubChem .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.